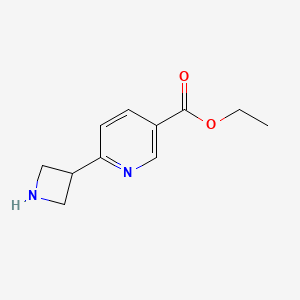
Ethyl 6-(azetidin-3-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(azetidin-3-yl)nicotinate is a compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(azetidin-3-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediates. One common method includes the use of ethyl nicotinate and azetidin-3-ylamine under specific reaction conditions to form the desired product. The reaction is often catalyzed by bases such as triethylamine and conducted in solvents like dichloromethane at controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(azetidin-3-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the nicotinate moiety, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Scientific Research Applications
Ethyl 6-(azetidin-3-yl)nicotinate has been explored for its applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis to create complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(azetidin-3-yl)nicotinate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 6-(azetidin-3-yl)nicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the azetidine ring, making it less reactive and with different biological properties.
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring but differ in their functional groups and overall reactivity.
The uniqueness of this compound lies in its combined structure of nicotinate and azetidine, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 6-(azetidin-3-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)8-3-4-10(13-7-8)9-5-12-6-9/h3-4,7,9,12H,2,5-6H2,1H3 |
InChI Key |
FQZQOVAOVLESPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















